4-(2,2,3,3-Tetrafluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
4-(2,2,3,3-Tetrafluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 4-hydroxyaniline with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The resulting intermediate is then reacted with 2,2,2-trifluoroethylamine under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3-Tetrafluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2,3,3-Tetrafluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3-Tetrafluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and ability to interact with biological membranes. It may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share the trifluoroethyl group and exhibit similar chemical reactivity.
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated compound with similar structural features and applications in materials science.
Uniqueness
4-(2,2,3,3-Tetrafluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline is unique due to its specific combination of fluorinated groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
1365808-55-4 |
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Molecular Formula |
C11H10F7NO |
Molecular Weight |
305.19 g/mol |
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C11H10F7NO/c12-9(13)10(14,15)6-20-8-3-1-7(2-4-8)19-5-11(16,17)18/h1-4,9,19H,5-6H2 |
InChI Key |
UXCHPHSUVHWCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)(F)F)OCC(C(F)F)(F)F |
Origin of Product |
United States |
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